2-(Chloromethyl)-3-phenyl-2H-azirene
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Overview
Description
2-(Chloromethyl)-3-phenyl-2H-azirine is a heterocyclic organic compound characterized by a three-membered azirine ring with a chloromethyl and phenyl substituent. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it a valuable intermediate in various synthetic applications.
Preparation Methods
The synthesis of 2-(chloromethyl)-3-phenyl-2H-azirine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of phenylacetonitrile with chloromethyl chloroformate in the presence of a base, such as sodium hydride, to form the azirine ring. The reaction conditions often require careful control of temperature and solvent to ensure high yield and purity of the product.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and improve efficiency.
Chemical Reactions Analysis
2-(Chloromethyl)-3-phenyl-2H-azirine undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols, leading to the formation of corresponding substituted azirines.
Oxidation and Reduction: The azirine ring can be oxidized to form oxaziridines or reduced to yield aziridines, depending on the reagents and conditions used.
Cycloaddition Reactions: The compound can participate in cycloaddition reactions with alkenes and alkynes to form larger heterocyclic structures.
Common reagents used in these reactions include bases like sodium hydride, oxidizing agents such as m-chloroperbenzoic acid, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction pathway and conditions employed.
Scientific Research Applications
2-(Chloromethyl)-3-phenyl-2H-azirine has diverse applications in scientific research:
Chemistry: It serves as a versatile intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(chloromethyl)-3-phenyl-2H-azirine involves its reactivity towards nucleophiles and electrophiles. The azirine ring’s strained structure makes it highly reactive, allowing it to participate in various chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the interacting species.
Comparison with Similar Compounds
2-(Chloromethyl)-3-phenyl-2H-azirine can be compared with other azirine derivatives and related heterocyclic compounds:
2-(Bromomethyl)-3-phenyl-2H-azirine: Similar in structure but with a bromomethyl group, leading to different reactivity and applications.
3-Phenyl-2H-azirine: Lacks the chloromethyl group, resulting in distinct chemical behavior and uses.
Aziridines: Saturated analogs of azirines, with different reactivity profiles and applications in organic synthesis.
The uniqueness of 2-(chloromethyl)-3-phenyl-2H-azirine lies in its specific substituents, which confer unique reactivity and make it a valuable compound in various fields of research and industry.
Properties
CAS No. |
59507-62-9 |
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Molecular Formula |
C9H8ClN |
Molecular Weight |
165.62 g/mol |
IUPAC Name |
2-(chloromethyl)-3-phenyl-2H-azirine |
InChI |
InChI=1S/C9H8ClN/c10-6-8-9(11-8)7-4-2-1-3-5-7/h1-5,8H,6H2 |
InChI Key |
JVTWXDDSOLGRPR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC2CCl |
Origin of Product |
United States |
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